N-Benzyl N-Demethyl Trimebutine

Description

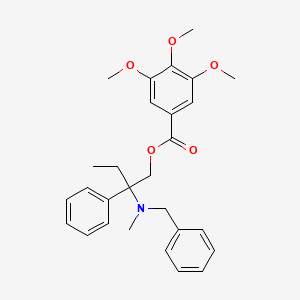

Structure

3D Structure

Properties

IUPAC Name |

[2-[benzyl(methyl)amino]-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO5/c1-6-28(23-15-11-8-12-16-23,29(2)19-21-13-9-7-10-14-21)20-34-27(30)22-17-24(31-3)26(33-5)25(18-22)32-4/h7-18H,6,19-20H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTABTAJMFUXTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Pathways of N Benzyl N Demethyl Trimebutine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of N-Benzyl N-Demethyl Trimebutine (B1183) (I) provides a logical framework for devising its synthetic routes. The primary strategic disconnections are centered around the three key functional groups: the tertiary amine, the benzyl (B1604629) group, and the ester linkage.

The most logical retrosynthetic approach involves three primary disconnections:

C-O (Ester) Bond Disconnection: The ester linkage is a prime candidate for disconnection, leading to 2-(N-Benzyl-methylamino)-2-phenylbutanol (II) and 3,4,5-trimethoxybenzoyl chloride (III). This disconnection simplifies the target molecule into its alcohol and acyl chloride precursors, a standard transformation in ester synthesis.

C-N (Benzyl) Bond Disconnection: The bond between the nitrogen atom and the benzyl group can be disconnected. This leads to the secondary amine precursor, N-Demethyl Trimebutine (IV), and a benzylating agent such as benzyl bromide. This step is a common N-alkylation reaction.

C-N (Methyl) Bond Disconnection: Alternatively, disconnection of the N-methyl group from the tertiary amine of trimebutine itself can be considered. This would lead to N-Demethyl Trimebutine (IV), which can then be benzylated.

Based on these disconnections, a forward synthesis would logically proceed by first preparing the N-demethylated precursor, followed by N-benzylation, and finally esterification. This sequence avoids potential side reactions and protects sensitive functional groups.

Classical Synthetic Routes to N-Benzyl N-Demethyl Trimebutine

The classical synthesis of this compound is a sequential process that involves the modification of trimebutine or its precursors.

The synthesis of this compound typically starts from trimebutine, which undergoes N-demethylation to yield N-Demethyl Trimebutine (nortrimebutine). Several methods are established for the N-demethylation of tertiary amines and alkaloids. nih.govdntb.gov.uaresearchgate.netresearchgate.net

Von Braun Reaction: This classic method involves treating the tertiary amine with cyanogen (B1215507) bromide (BrCN), which results in the formation of a cyanamide (B42294) intermediate. Subsequent hydrolysis or reduction of the cyanamide yields the secondary amine. nih.govresearchgate.net While effective, the high toxicity of cyanogen bromide is a significant drawback. researchgate.net

Chloroformate Reagents: The use of chloroformate esters, such as phenyl chloroformate or α-chloroethyl chloroformate, is a widely applied method for N-demethylation. nih.govorganic-chemistry.orgnih.govtandfonline.comtandfonline.com The tertiary amine reacts with the chloroformate to form a carbamate (B1207046) intermediate, which is then cleaved under mild conditions (e.g., hydrolysis or reduction with zinc in acetic acid) to give the secondary amine. nih.gov This method is often preferred due to the use of less toxic reagents compared to the von Braun reaction. researchgate.net

Polonovski Reaction: This reaction involves the N-oxidation of the tertiary amine to its corresponding N-oxide, followed by treatment with an activating agent like acetic anhydride (B1165640) or iron (II) salts. organicreactions.orgnih.govacs.orgacs.orgthieme-connect.com This induces a rearrangement and subsequent cleavage of the N-methyl group. Modified Polonovski reactions using iron salts have been shown to be efficient for the N-demethylation of various alkaloids. nih.govacs.orgacs.org

| N-Demethylation Method | Reagents | Key Intermediates | Advantages | Disadvantages |

| Von Braun Reaction | Cyanogen Bromide (BrCN) | Cyanamide | Effective for many alkaloids | High toxicity of reagent |

| Chloroformate Method | Phenyl chloroformate, α-chloroethyl chloroformate | Carbamate | Less toxic reagents, mild cleavage conditions | May require protection of other functional groups |

| Polonovski Reaction | N-oxidation (e.g., m-CPBA), Activating agent (e.g., Ac₂O, FeSO₄) | N-oxide, Iminium ion | Environmentally benign options (iron catalysis) | Can result in multiple products if not optimized |

Once N-Demethyl Trimebutine is obtained, the next step is the introduction of the benzyl group via N-benzylation. This is a standard nucleophilic substitution reaction where the secondary amine acts as the nucleophile.

Commonly used benzylation agents and conditions include:

Benzyl Halides: Benzyl bromide or benzyl chloride are frequently used in the presence of a base to neutralize the hydrohalic acid formed during the reaction. nih.gov Suitable bases include potassium carbonate, sodium bicarbonate, or tertiary amines like triethylamine (B128534). The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

Reductive Amination: An alternative method involves the reductive amination of benzaldehyde (B42025) with N-Demethyl Trimebutine. The amine and aldehyde first form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride. nih.gov

| N-Benzylation Method | Reagents | Solvent | Conditions |

| Using Benzyl Halide | Benzyl bromide or benzyl chloride, Base (e.g., K₂CO₃, Et₃N) | Acetonitrile, DMF | Room temperature to moderate heating |

| Reductive Amination | Benzaldehyde, Reducing agent (e.g., NaBH₄, NaBH(OAc)₃) | Methanol, Dichloromethane | Room temperature |

The final step in the synthesis is the esterification of the tertiary amino alcohol, 2-(N-Benzyl-methylamino)-2-phenylbutanol, with 3,4,5-trimethoxybenzoyl chloride. Given the presence of a sterically hindered tertiary alcohol, specific esterification methods are required to achieve good yields.

Acid Chloride Method: The most direct method is the reaction of the alcohol with 3,4,5-trimethoxybenzoyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the HCl byproduct. A catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction.

Steglich Esterification: This method is particularly useful for sterically hindered alcohols. fiveable.menptel.ac.inorganic-chemistry.orgrsc.orgwikipedia.org It employs a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid (3,4,5-trimethoxybenzoic acid). fiveable.menptel.ac.inorganic-chemistry.orgwikipedia.org DMAP is used as a catalyst to facilitate the nucleophilic attack of the alcohol. fiveable.meorganic-chemistry.org The reaction proceeds under mild, neutral conditions. rsc.org

Optimization of the esterification reaction may involve adjusting the temperature, catalyst loading, and reaction time to maximize the yield and minimize the formation of byproducts.

| Esterification Method | Reagents | Catalyst | Key Features |

| Acid Chloride Method | 3,4,5-trimethoxybenzoyl chloride, Base (Pyridine or Et₃N) | 4-Dimethylaminopyridine (DMAP) | Direct, often high-yielding |

| Steglich Esterification | 3,4,5-trimethoxybenzoic acid, Coupling agent (DCC or EDC) | 4-Dimethylaminopyridine (DMAP) | Mild conditions, suitable for sterically hindered alcohols |

Stereoselective Synthesis Approaches for this compound (if applicable)

This compound possesses a chiral center at the 2-position of the butyl chain. While many syntheses of trimebutine and its analogs start from racemic precursors, stereoselective synthesis can be employed to obtain specific enantiomers. This can be achieved through two main strategies:

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming step. For example, the asymmetric synthesis of the precursor 2-amino-2-phenylbutanol can be a strategic approach.

Chiral Resolution: This involves the separation of a racemic mixture of a key intermediate, such as 2-amino-2-phenylbutanol, into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The diastereomers, having different physical properties, can then be separated by crystallization.

Synthesis of Isotopically Labeled this compound Analogues for Research

Isotopically labeled analogues of this compound, particularly those containing deuterium (B1214612) (²H or D), are valuable tools in metabolic studies and as internal standards in quantitative bioanalysis.

The synthesis of these labeled compounds involves the incorporation of isotopes at specific positions in the molecule. For this compound-d₅, the five deuterium atoms are typically introduced onto the benzyl group. This can be achieved by using a deuterated benzylating agent, such as benzyl-d₅ bromide or benzyl-d₅ chloride. Deuterated benzyl halides can be synthesized from commercially available deuterated toluene (B28343) or by deuteration of benzyl alcohol. nih.gov

The synthesis of a deuterated analogue would follow the same general pathway as the unlabeled compound, with the key difference being the use of the isotopically labeled reagent in the N-benzylation step. The presence of the deuterium label allows for the differentiation of the labeled compound from its unlabeled counterpart by mass spectrometry, which is crucial for pharmacokinetic and metabolic studies. nih.gov

Deuteration Strategies and Methodologies

Deuterium labeling is a powerful tool in pharmaceutical sciences, offering a means to enhance metabolic stability or to serve as internal standards in quantitative assays. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, slowing down metabolic reactions that involve the cleavage of carbon-hydrogen bonds. For this compound, deuteration can be strategically applied, particularly on the N-benzyl group, to study its metabolic fate.

Several methodologies are available for the deuteration of aromatic compounds and could be applied to the benzyl moiety of this compound. Catalyst-based systems are particularly efficient for this purpose.

Catalytic Approaches to Deuteration:

| Catalyst System | Deuterium Source | Key Features |

| Arenium Acid [mesitylene–H]+ | C6D6 | Performs perdeuteration of polycyclic aromatic hydrocarbons under ambient conditions. acs.org |

| Ruthenium-based catalysts with amine additives | Deuterium oxide (D₂O) | Directs selective deuteration through the in situ formation of a transient directing group. nih.govresearchgate.net |

| Cationic Rhodium(III) | Deuterium oxide (D₂O) | Effective for ortho-deuteration of aromatic compounds with carboxylic acid directing groups. acs.org |

| Tris(pentafluorophenyl)borane | Deuterium oxide (D₂O) | A metal-free approach that allows for regioselective deuterium incorporation under mild conditions. tcichemicals.com |

Amine-base catalyzed exchange with deuterium oxide is another viable strategy, particularly for deuteration at the benzylic position. nih.gov This method's efficacy is dependent on the substrate and the choice of base, with stronger bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) being required for less activated systems. nih.gov

Applications of Labeled Analogues in In Vitro Research

Deuterium-labeled analogues of this compound, such as this compound-d5, are invaluable tools in in vitro research, primarily for elucidating metabolic pathways and for use as internal standards in quantitative bioanalysis. clearsynth.com

Stable isotope labeling allows researchers to trace the metabolic fate of a drug and its metabolites. clearsynth.com In vitro experiments using liver microsomes or homogenates from different species can reveal species-specific differences in metabolic pathways. nih.gov For instance, studies on Trimebutine using deuterium-labeled metabolites have shown that the preference for initial metabolic steps, such as N-demethylation versus ester hydrolysis, can vary significantly between species. nih.gov In these studies, the labeled analogue allows for the unambiguous identification and quantification of metabolites by mass spectrometry.

The use of a stable isotope-labeled internal standard is crucial for achieving accuracy and precision in quantitative analysis, especially in complex biological matrices. this compound-d5 serves as an ideal internal standard for the quantification of its unlabeled counterpart and other related metabolites of Trimebutine. Its chemical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, which corrects for variability and enhances the reliability of the results.

Exploration of Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally friendly manufacturing processes. Key areas of focus include the use of safer solvents, catalytic reagents, and energy-efficient conditions. organic-chemistry.org

The synthesis of this compound involves the formation of a tertiary amine and an ester linkage. Green approaches to these transformations can be considered.

Principles of Green Chemistry in the Synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. acs.org |

| Catalysis | Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. For esterification, catalysts like sulfuric acid, or heterogeneous catalysts such as sulfonic resins (e.g., Amberlyst 35) can be employed. researchgate.net |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives. For instance, in amine synthesis, water can be used as a solvent in some modern catalytic systems. acs.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. Some modern esterification techniques, like aerosol-assisted synthesis, can proceed without the need for heat. digitellinc.com |

| Reduce Derivatives | Avoiding the use of protecting groups to shorten the synthetic sequence and reduce waste. acs.org |

For the tertiary amine synthesis, the "hydrogen borrowing" or "hydrogen autotransfer" methodology, often catalyzed by transition metals, presents a green alternative to classical methods. rsc.org This approach typically uses alcohols as alkylating agents, with water being the only byproduct.

Derivatization Strategies from this compound for Analog Library Generation

This compound possesses several functional groups, including a tertiary amine and an ester, which can be chemically modified to generate a library of analogues for structure-activity relationship (SAR) studies.

The tertiary amine can be a target for derivatization. For instance, N-demethylation followed by re-alkylation with different alkyl groups can explore the impact of the N-substituent on biological activity. researchgate.net Quaternization of the tertiary amine with various alkyl halides would yield quaternary ammonium (B1175870) salts, introducing a permanent positive charge and potentially altering the compound's pharmacological properties.

The ester group is another key site for modification. Hydrolysis of the ester to the corresponding carboxylic acid (3,4,5-trimethoxybenzoic acid) and amino alcohol (2-(N-benzyl-N-methylamino)-2-phenylbutanol) would provide two precursor molecules. The amino alcohol can then be re-esterified with a diverse range of carboxylic acids to explore the influence of the ester moiety. Conversely, the carboxylic acid can be converted to an acid chloride or activated ester and reacted with various amino alcohols to generate a different set of analogues.

Potential Derivatization Strategies:

| Functional Group | Derivatization Reaction | Potential New Analogues |

| Tertiary Amine | N-dealkylation/re-alkylation | Analogues with varied N-alkyl substituents. |

| Tertiary Amine | Quaternization | Quaternary ammonium salts. |

| Ester | Hydrolysis and re-esterification | Analogues with diverse ester functionalities. |

| Ester | Transesterification | Exchange of the alcohol portion of the ester. |

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling a thorough investigation of its SAR and potentially leading to the discovery of new compounds with improved therapeutic profiles.

Advanced Analytical Characterization Techniques for N Benzyl N Demethyl Trimebutine

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular structure of N-Benzyl N-Demethyl Trimebutine (B1183), providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules like N-Benzyl N-Demethyl Trimebutine. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like COSY, HSQC, and HMBC), a complete assignment of all proton and carbon signals can be achieved, confirming the molecule's precise atomic connectivity.

The ¹H NMR spectrum provides information on the chemical environment of each proton, its multiplicity (splitting pattern), and the number of protons it represents (integration). For this compound, distinct signals would be expected for the protons on the trimethoxybenzoyl group, the phenyl ring, the benzyl (B1604629) group, the N-methyl group, and the butyl chain. The ¹³C NMR spectrum complements this by identifying the chemical environment of each unique carbon atom in the molecule. Advanced techniques like Diffusion Ordered Spectroscopy (DOSY) can also be applied to confirm the presence of a single molecular entity in solution. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table represents hypothetical data based on typical chemical shifts for similar functional groups.

| Molecular Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Trimethoxybenzoyl (Ar-H) | ~6.5-7.5 | ~105-155 |

| Trimethoxybenzoyl (-OCH₃) | ~3.8-4.0 | ~56 |

| Ester Carbonyl (C=O) | - | ~165-175 |

| Phenyl (Ar-H) | ~7.2-7.6 | ~125-140 |

| Benzyl (Ar-CH₂) | ~3.5-4.5 | ~50-60 |

| N-Methyl (-NCH₃) | ~2.2-2.8 | ~40-45 |

| Butyl Chain (-CH₂CH₂CH₃) | ~0.8-2.0 | ~10-40 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. When coupled with liquid chromatography (LC-MS/MS), it provides a highly sensitive and selective method for quantification. nih.gov

In MS analysis, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting parent ion is measured, confirming the molecular weight. Tandem mass spectrometry (MS/MS) involves selecting the parent ion, subjecting it to fragmentation, and analyzing the resulting daughter ions. This fragmentation pattern serves as a structural fingerprint. For this compound, a common fragmentation would be the cleavage of the bond between the benzylic carbon and the adjacent piperazine (B1678402) nitrogen, which often results in the base peak. nih.gov The use of stable isotope-labeled internal standards, such as deuterated analogues, is paramount for achieving accuracy and precision in quantitative assays.

Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound This data is based on typical fragmentation patterns for related compounds like nortrimebutine. scispace.com

| Ion | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 464.26 |

| Fragment 1 | Loss of Trimethoxybenzoyl group | 268.19 |

| Fragment 2 | Trimethoxybenzoyl cation | 195.06 |

| Fragment 3 | Benzyl Cation | 91.05 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

IR spectroscopy measures the vibrations of bonds within the molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification. For this compound, key absorption bands would confirm the presence of the ester carbonyl (C=O) group, the C-O bonds of the ester and ether groups, aromatic C=C bonds, and C-H bonds. mu-varna.bgmu-varna.bg

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophores (light-absorbing groups). The aromatic rings (trimethoxybenzoyl, phenyl, and benzyl) in this compound are the primary chromophores. The wavelength of maximum absorbance (λmax) is a key characteristic. Chromatographic methods often utilize UV detectors set at these wavelengths for sensitive detection. nih.gov For instance, methods for related compounds have used detection at 215 nm and 265 nm. nih.govnih.gov

Table 3: Key Spectroscopic Features from IR and UV-Vis Analysis

| Technique | Functional Group / Chromophore | Characteristic Signal |

|---|---|---|

| Infrared (IR) | Aromatic C-H | ~3000-3100 cm⁻¹ |

| Aliphatic C-H | ~2850-2960 cm⁻¹ | |

| Ester C=O | ~1710-1730 cm⁻¹ | |

| Ether/Ester C-O | ~1100-1300 cm⁻¹ | |

| UV-Visible (UV-Vis) | Aromatic Rings (π → π* transitions) | λmax ~215 nm nih.gov |

| Aromatic Rings (π → π* transitions) | λmax ~265 nm nih.gov |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities, related substances, or matrix components, enabling accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of Trimebutine and its metabolites. Method development involves optimizing the column, mobile phase composition, and detector settings to achieve adequate separation and sensitivity.

A typical method involves a C18 (ODS) column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.gov For example, a validated method for the related compound desmethyl-trimebutine used a Partisil ODS2 column with UV detection at 265 nm. nih.gov Another method utilized a mobile phase of acetonitrile and heptane (B126788) sulfonic acid disodium (B8443419) salt with UV detection at 215 nm. nih.gov

Validation is performed according to established guidelines to ensure the method is reliable and reproducible. Key validation parameters include linearity, accuracy, precision (intra- and inter-day), limit of quantitation (LOQ), and stability. For nor-trimebutine, a related metabolite, validated methods have shown intra- and inter-day coefficients of variation (CVs) to be less than 8.7% and accuracy within 90.0–98.5%. scispace.com

Table 4: Example HPLC Method Parameters for Analysis of Trimebutine Analogs

| Parameter | Condition 1 nih.gov | Condition 2 nih.gov |

|---|---|---|

| Column | Partisil ODS2, 10 µm | ODS column |

| Mobile Phase | n-hexane containing 2-pentanol | Acetonitrile : 5 mM heptane sulfonic acid (45:55, v/v, pH 4) |

| Detection | UV at 265 nm | UV at 215 nm |

| Linearity Range | 20 - 5000 ng/mL | Not specified |

| Precision (CV%) | <15% | Not specified |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, though it is typically reserved for thermally stable and volatile compounds. Due to the relatively high molecular weight and polarity of this compound, direct analysis by GC is challenging. Therefore, derivatization is often required to convert the analyte into a more volatile and thermally stable form. A common approach is methylation to create a methyl ester derivative. nih.gov

GC is almost always coupled with Mass Spectrometry (GC-MS), which provides both chromatographic separation and mass-based identification. nih.gov This combination is highly effective for analyzing metabolites in complex biological matrices. The analysis would involve thermal desorption of the sample from an injection port, cryofocusing onto the column head, followed by temperature-programmed separation. unl.edu

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has gained significant traction in the pharmaceutical industry, particularly for the separation of chiral compounds. nih.gov The technique is a promising alternative to traditional liquid chromatography (LC) for achieving enantioselective separation. chromatographyonline.com SFC utilizes a mobile phase, typically carbon dioxide, above its critical temperature and pressure, which provides properties of both a liquid and a gas. chromatographyonline.com This results in low viscosity and high diffusivity, allowing for higher flow rates and faster analyses compared to HPLC without a significant loss in separation efficiency. afmps.be

For a chiral molecule like this compound, SFC offers a powerful tool for resolving its enantiomers. The quantification of individual enantiomers is critical, as often only one stereoisomer possesses the desired pharmacological activity. chromatographyonline.com Method development in chiral SFC involves screening various chiral stationary phases (CSPs), with polysaccharide-based columns being commonly employed. afmps.be The separation can be optimized by adjusting parameters such as the organic co-solvent (modifier) and the use of acidic or basic additives to improve peak shape and resolution. chromatographyonline.comeuropeanpharmaceuticalreview.com Due to its efficiency and reduced use of toxic solvents, SFC has become a predominant technique for both analytical and preparative enantiomer resolutions. afmps.be

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO2 | Liquid Solvents (e.g., Acetonitrile, Water, Hexane) |

| Analysis Time | Generally faster due to higher optimal flow rates afmps.be | Typically longer analysis times |

| Solvent Consumption | Reduced use of organic solvents chromatographyonline.com | Higher consumption of organic solvents |

| Environmental Impact | Greener, less waste generation afmps.be | Larger environmental footprint |

| Application | Increasingly dominant for chiral separations nih.goveuropeanpharmaceuticalreview.com | Well-established for a wide range of applications |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the quantitative analysis of drug metabolites like this compound in complex biological matrices. This technique offers exceptional sensitivity and selectivity, which is achieved through Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion is selected, fragmented, and a resulting specific product ion is monitored, minimizing interference from other components in the sample.

A validated LC-MS/MS method for the determination of Trimebutine (TMB) and its primary metabolite, N-mono-desmethyltrimebutine (nor-TMB), in human plasma has been developed. nih.gov The method utilized positive electrospray ionization and monitored specific mass transitions (m/z) for each compound. nih.gov

For accurate quantification, especially in biological samples where matrix effects can suppress or enhance the analyte signal, the use of a stable isotope-labeled internal standard is crucial. this compound-d5, a deuterated version of the target compound, serves as an ideal internal standard for the quantification of its non-labeled counterpart and related Trimebutine metabolites.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Concentration Range (ng/mL) | Accuracy (%) |

|---|---|---|---|---|

| Trimebutine (TMB) | 388.0 | 343.0 | 10 - 1,000 | 90.0 - 98.5 |

| nor-Trimebutine (nor-TMB) | 374.0 | 195.0 | 10 - 1,000 | 90.0 - 98.5 |

| Haloperidol-d4 (Internal Standard) | 380.1 | 169.0 | N/A | N/A |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about the molecular structure, including bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state.

While a specific crystal structure for this compound is not publicly available, analysis of a related molecular salt, C12H22N2²⁺·2Cl⁻, illustrates the type of detailed structural information that can be obtained. researchgate.net In that structure, the conformation of the N—C—C—N bond was determined to be anti, with a torsion angle of 175.1 (10)°. researchgate.net The analysis also revealed how the cations and anions are linked in the crystal lattice by N—H⋯Cl hydrogen bonds and other weak C—H⋯Cl interactions, forming a three-dimensional network. researchgate.net Applying this technique to this compound would provide absolute confirmation of its stereochemistry and reveal its solid-state conformation and packing.

Chiral Analysis Methodologies for Enantiomeric Purity

As many pharmaceutical agents are chiral, the separation and quantification of enantiomers are of paramount importance. chromatographyonline.com Often, one enantiomer is responsible for the therapeutic effects while the other may be inactive or contribute to adverse effects. nih.gov Therefore, analytical methodologies must be able to accurately determine the enantiomeric purity of a chiral compound like this compound.

Application in Analytical Method Development and Validation for Quality Control in Research

The development and validation of analytical methods are critical for ensuring the quality, reliability, and consistency of analytical data in pharmaceutical research and quality control. A validated method provides assurance that it is suitable for its intended purpose. The validation process is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). medwinpublishers.comnih.gov

Key parameters evaluated during method validation include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. medwinpublishers.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. medwinpublishers.com

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

In the context of this compound, a validated LC-MS/MS method would be essential for its use as a reference standard in pharmacokinetic studies or for quality control of research-grade material. For example, a validated method for Trimebutine and its metabolite nor-TMB demonstrated intra- and inter-day coefficients of variation below 8.7% and accuracy within 90.0-98.5%, confirming the method's precision and accuracy for its intended use. nih.gov

| Validation Parameter | Description | Example from nor-TMB Analysis nih.gov |

|---|---|---|

| Accuracy | Closeness of measured value to the true value. | Within 90.0 - 98.5% |

| Precision (Intra- & Inter-day) | Agreement between a series of measurements. | Coefficient of Variation < 8.7% |

| Linearity Range | The range over which the method is accurate, precise, and linear. | 10 - 1,000 ng/mL |

| LOQ | Lowest concentration measured with acceptable precision and accuracy. | 10 ng/mL |

Molecular and Receptor Level Pharmacological Investigations of N Benzyl N Demethyl Trimebutine

In Vitro Receptor Binding Profiling

Opioid Receptor Subtype Affinity (μ, δ, κ) in Membrane Preparations

Direct receptor binding affinity data for N-Benzyl N-Demethyl Trimebutine (B1183) at the opioid receptor subtypes (μ, δ, κ) are not extensively available in the current body of scientific literature. However, studies on its parent compound, trimebutine, offer significant insights into the potential opioid receptor interactions of its derivatives.

Trimebutine has been demonstrated to interact with opioid receptors, albeit with a relatively low affinity. Research indicates that trimebutine acts as a weak agonist at μ-opioid receptors. In competitive binding assays using mouse and guinea-pig brain homogenates, trimebutine was found to be approximately 13 times less potent than morphine in displacing the binding of the non-selective opioid antagonist [³H]naloxone. This suggests a significantly lower affinity for opioid receptors compared to classical opioids.

The affinity of trimebutine and its metabolites, such as N-monodesmethyl-trimebutine (nor-trimebutine), for opioid receptors has been confirmed in preparations of brain membranes and myenteric synaptosomes. While specific Ki or IC50 values for N-Benzyl N-Demethyl Trimebutine are not documented, the data from trimebutine suggest that its derivatives may also exhibit activity at these receptors.

Assessment of Binding Selectivity and Competitive Ligand Interactions

Investigations into the binding selectivity of trimebutine reveal a preference for the μ-opioid receptor subtype over the δ and κ subtypes. Studies have shown that trimebutine possesses μ-receptor selective properties in both peripheral tissues and central nervous system preparations. In experiments with guinea-pig ileum and mouse vas deferens, the inhibitory effects of trimebutine were antagonized by naloxone (B1662785), a general opioid antagonist, and to a lesser extent by nor-binaltorphimine, a κ-opioid receptor antagonist, further supporting a primary interaction with μ-receptors.

Furthermore, trimebutine demonstrated no significant affinity for κ-opioid receptors in binding studies utilizing the selective κ-receptor agonist [³H]U-69593. This lack of affinity for the κ subtype underscores its selectivity towards the μ-opioid receptor. Competitive ligand interaction studies have primarily utilized non-selective antagonists like naloxone to demonstrate the opioid-receptor-mediated effects of trimebutine. The precise competitive interaction profile of this compound remains to be elucidated through direct binding studies.

In Vitro Functional Assays on Isolated Cellular or Subcellular Systems (Excluding Physiological Outcomes)

Ion Channel Modulation Studies (e.g., Voltage-Gated L-Type Calcium Channels)

The modulatory effects of this compound on ion channels have not been directly reported. However, extensive research on trimebutine has established its role as a modulator of various ion channels, particularly voltage-gated L-type calcium channels.

Trimebutine has been shown to inhibit inward calcium currents through L-type calcium channels in a concentration-dependent manner in smooth muscle cells. At higher concentrations (in the micromolar range), trimebutine effectively reduces the influx of extracellular Ca2+. This inhibitory action is thought to be a key mechanism underlying its effects on gastrointestinal motility. The potency of this inhibition is dependent on the membrane potential, with a higher affinity for the inactivated state of the channel. For instance, in rabbit ileal smooth muscle cells, the IC50 value for trimebutine's inhibition of Ca2+ current was 7 µM at a holding potential of -40 mV and 36 µM at -60 mV.

This suggests that trimebutine preferentially binds to and stabilizes the inactivated state of L-type calcium channels, thereby modulating cellular function.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation (e.g., cAMP, IP3)

There is a notable absence of specific data in the scientific literature regarding the modulation of G-protein coupled receptor (GPCR) signaling pathways, such as the cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) trisphosphate (IP3) pathways, by this compound or its parent compound, trimebutine. While trimebutine is known to act on opioid receptors, which are GPCRs, downstream signaling studies detailing its effects on second messenger systems like cAMP and IP3 have not been extensively reported.

Enzyme Inhibition or Activation Studies (e.g., relevant esterases or metabolizing enzymes in in vitro systems)

While direct in vitro enzyme inhibition or activation studies for this compound are scarce, research on the metabolism of trimebutine provides insights into its potential interactions with metabolizing enzymes.

Trimebutine has been shown to be a substrate and a competitive inhibitor of certain cytochrome P450 (CYP) enzymes. Specifically, in human liver microsomes, trimebutine competitively inhibited CYP3A4 and CYP2D6 activities with Ki values of 6.56 µM and 20.2 µM, respectively. This indicates a potential for interaction with other drugs metabolized by these enzymes.

The metabolism of trimebutine itself involves N-demethylation and ester hydrolysis, suggesting the involvement of both CYP enzymes and esterases. In vitro experiments using liver microsomes and homogenates have confirmed that both ester-hydrolyzing and N-demethylating activities are key to the biotransformation of trimebutine. The N-benzyl group in this compound may influence its susceptibility to these metabolic pathways.

Elucidation of Molecular Mechanisms of Interaction with Biological Targets

The pharmacological effects of Trimebutine and its metabolites are primarily mediated through their interactions with opioid receptors and ion channels within the gastrointestinal tract.

Trimebutine acts as an agonist on peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.govnih.gov This interaction is considered a key mechanism in its ability to modulate gut motility, either stimulating or inhibiting contractions depending on the physiological state of the gastrointestinal tract. The binding of Trimebutine and its active metabolite, N-monodesmethyltrimebutine, to these receptors can influence the release of various neurotransmitters in the gut, such as acetylcholine (B1216132) and substance P, which are involved in muscle contraction and pain signaling. patsnap.com

Beyond its effects on opioid receptors, Trimebutine and its metabolites also interact with various ion channels. patsnap.com Studies have shown that they can block sodium channels, which contributes to a local anesthetic effect and may play a role in relieving abdominal pain. nih.gov Specifically, both Trimebutine and N-monodesmethyltrimebutine have been found to displace [3H]batrachotoxin from its binding site on sodium channels. nih.gov Furthermore, these compounds can modulate potassium and calcium currents in sensory neurons. nih.gov The inhibition of L-type calcium channels at higher concentrations can reduce the influx of calcium into smooth muscle cells, leading to muscle relaxation and a reduction in spasms. patsnap.comdrugbank.com

The table below summarizes the known molecular targets of Trimebutine and its metabolites.

| Target | Action | Compound(s) |

| Mu (μ) Opioid Receptor | Agonist | Trimebutine, N-monodesmethyltrimebutine |

| Delta (δ) Opioid Receptor | Agonist | Trimebutine, N-monodesmethyltrimebutine |

| Kappa (κ) Opioid Receptor | Agonist | Trimebutine, N-monodesmethyltrimebutine |

| Voltage-gated Sodium Channels | Blocker | Trimebutine, N-monodesmethyltrimebutine |

| L-type Calcium Channels | Inhibitor | Trimebutine |

| Potassium Channels | Limited effect | Trimebutine |

Comparative Molecular Pharmacology with Trimebutine and Other Metabolites/Analogues

Trimebutine undergoes extensive first-pass metabolism in the liver, with N-monodesmethyltrimebutine (nor-TMB) being its main active metabolite. drugbank.comnih.gov Comparative studies have revealed differences in the pharmacological profiles of Trimebutine and nor-TMB.

In terms of opioid receptor affinity, both Trimebutine and N-monodesmethyltrimebutine demonstrate binding to mu, delta, and kappa opioid receptors. nih.gov One study found that Trimebutine and its N-desmethyl metabolite displayed good affinity for all three receptor subtypes in both brain and myenteric plexus preparations. nih.gov Another study investigating their effects on the canine ileum found that Trimebutine had a Ki of 0.18 microM and Des-Met-trimebutine (N-monodesmethyltrimebutine) had a Ki of 0.72 microM for displacing specific opiate binding. nih.gov

Regarding their effects on ion channels, N-monodesmethyltrimebutine has been shown to be more potent in certain aspects. For instance, nor-TMB was found to be more effective at blocking veratridine-induced glutamate (B1630785) release, with an IC50 value of 8.5 microM, which is comparable to the local anesthetic bupivacaine (B1668057) (IC50 = 8.2 microM). nih.gov In contrast, the effect of Trimebutine on this measure was limited. nih.gov Both compounds were found to block sodium currents in sensory neurons from rat dorsal root ganglia with similar potencies (IC50 values of 0.83 +/- 0.09 and 1.23 +/- 0.19 microM for Trimebutine and nor-TMB, respectively). nih.gov

The following table provides a comparative overview of the in vitro pharmacological data for Trimebutine and N-monodesmethyltrimebutine.

| Parameter | Trimebutine | N-monodesmethyltrimebutine (nor-TMB) |

| Opioid Receptor Binding (Ki) | ||

| General Opiate Binding (canine ileum) | 0.18 µM | 0.72 µM |

| Sodium Channel Binding | ||

| [3H]batrachotoxin displacement (Ki) | 2.66 +/- 0.15 µM | 0.73 +/- 0.02 µM |

| Functional Activity | ||

| Sodium current blockade (IC50) | 0.83 +/- 0.09 µM | 1.23 +/- 0.19 µM |

| Veratridine-induced glutamate release (IC50) | >100 µM (limited to 50% inhibition) | 8.5 µM |

| Potassium current blockade (IC50) | 23 +/- 6 µM (at 10 µM) | Not reported |

| Calcium current blockade | No effect at concentrations that block sodium currents | No effect at concentrations that block sodium currents |

Biochemical Transformations and in Vitro Enzymatic Studies of N Benzyl N Demethyl Trimebutine

Characterization of Putative In Vitro Metabolic Pathways (Excluding Human In Vivo Data)

Based on its chemical structure, N-Benzyl N-Demethyl Trimebutine (B1183) is predicted to undergo several metabolic reactions in vitro. The primary pathways involve modifications at the nitrogen atom and cleavage of the ester bond. These transformations are analogous to the well-documented metabolism of related compounds like trimebutine and other tertiary benzylic amines. nih.govnih.govdrugbank.comscience.govosti.gov

The main putative metabolic pathways are:

N-Debenzylation: This reaction involves the cleavage of the bond between the nitrogen atom and the benzyl (B1604629) group, yielding N-demethyl trimebutine (also known as nortrimebutine) and benzaldehyde (B42025). This is a common metabolic route for N-benzyl amines. mdpi.comnih.gov

N-Demethylation: This pathway involves the removal of the methyl group from the nitrogen atom, resulting in the formation of an N-benzyl, N-H analog.

Ester Hydrolysis: This reaction cleaves the ester linkage, producing 3,4,5-trimethoxybenzoic acid and the corresponding alcohol, 2-[benzyl(methyl)amino]-2-phenylbutanol. nih.gov

Aromatic Hydroxylation: Hydroxylation can occur on the phenyl or benzyl aromatic rings, a typical reaction catalyzed by cytochrome P450 enzymes. nih.gov

These pathways can also occur sequentially. For instance, trimebutine is known to be preferentially metabolized via N-demethylation, followed by ester hydrolysis. nih.govosti.gov A similar cascade is plausible for N-Benzyl N-Demethyl Trimebutine.

| Metabolic Pathway | Description | Resulting Metabolite(s) | Enzyme Family Implicated |

|---|---|---|---|

| N-Debenzylation | Cleavage of the N-benzyl bond. | N-Demethyl Trimebutine (Nortrimebutine) + Benzaldehyde | Cytochrome P450 (CYP) |

| N-Demethylation | Cleavage of the N-methyl bond. | N-Benzyl-2-amino-2-phenylbutyl 3,4,5-trimethoxybenzoate (B1228286) | Cytochrome P450 (CYP) |

| Ester Hydrolysis | Cleavage of the ester bond. | 3,4,5-Trimethoxybenzoic acid + 2-[benzyl(methyl)amino]-2-phenylbutanol | Carboxylesterases (CES) |

| Aromatic Hydroxylation | Addition of a hydroxyl group to an aromatic ring. | Hydroxylated parent compound | Cytochrome P450 (CYP) |

Enzymatic Conversion Studies Using Isolated Enzyme Systems (e.g., Microsomes)

In vitro studies using subcellular fractions, particularly liver microsomes, are instrumental in characterizing metabolic pathways. Microsomes are vesicles of endoplasmic reticulum and contain a high concentration of phase I metabolizing enzymes, including Cytochrome P450 (CYP) and carboxylesterase (CES) enzymes. nih.govnih.govtaylorandfrancis.com

Studies on the parent compound, trimebutine, using liver microsomes from rats and dogs have confirmed the presence of both N-demethylating and ester-hydrolyzing activities. nih.govscience.govosti.govresearchgate.netscience.gov It was observed that the N-demethylating activity was higher in rats than in dogs. nih.govosti.gov Furthermore, research on the analogous compound N-benzyl-N-methylaniline in rat liver microsomes demonstrated that N-dealkylation and p-hydroxylation are the major metabolic reactions observed. nih.gov

N-Demethylation Kinetics and Enzyme Identification (in vitro)

The N-dealkylation (both demethylation and debenzylation) of this compound is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govaacrjournals.org The mechanism can proceed via hydrogen atom transfer (HAT) or single electron transfer (SET), with evidence suggesting HAT may be the more common pathway for many P450-catalyzed N-dealkylations. rsc.orgacs.org

Enzyme Identification: While specific data for this compound is not available, studies on structurally related compounds allow for informed hypotheses.

CYP3A4 and CYP3A5: These are major enzymes in drug metabolism. For the calcium channel blocker benidipine, which also has an N-benzyl group, CYP3A4 and CYP3A5 were found to be the most efficient enzymes for its N-debenzylation. psu.edu

CYP1A Family (CYP1A1/CYP1A2): These enzymes have been shown to be primarily responsible for the metabolism (oxidation and debenzylation) of other N-benzyl compounds like O6-benzylguanine. aacrjournals.org

CYP2C Family: The CYP2C isozymes are implicated in the dealkylation of benzphetamine in rabbits and may play a role in similar reactions. nih.govtandfonline.com

CYP2D6: This enzyme is known to metabolize numerous amines. Inhibition of CYP2D6 has been shown to increase the cytotoxicity of some N-benzylphenethylamine analogues, indicating its role in their detoxification. mdpi.com

| CYP Isozyme | Known Role in N-Dealkylation of Related Compounds | Reference Compound(s) |

|---|---|---|

| CYP3A4 / CYP3A5 | Efficiently catalyze N-debenzylation. psu.edu | Benidipine |

| CYP1A1 / CYP1A2 | Primarily responsible for oxidation and debenzylation. aacrjournals.org | O6-benzylguanine, Dacarbazine |

| CYP2C Family | Involved in dealkylation of tertiary amines. nih.govtandfonline.com | Benzphetamine |

| CYP2D6 | Involved in metabolism/detoxification of N-benzyl amines. mdpi.com | N-Benzylphenethylamines |

Ester Hydrolysis Kinetics and Enzyme Identification (in vitro)

The hydrolysis of the ester bond in this compound is mediated by carboxylesterases (CES). nih.govnih.gov These enzymes are key players in the metabolism of a vast number of ester-containing drugs and are found in high concentrations in tissues like the liver and small intestine. taylorandfrancis.com

Enzyme Identification: In humans, two major carboxylesterases, CES1 and CES2, are responsible for the hydrolysis of most xenobiotics. taylorandfrancis.comnih.gov

CES1: Predominantly found in the liver, CES1 generally hydrolyzes substrates with small alcohol groups and large acyl groups. oup.commdpi.com

CES2: Primarily expressed in the intestine, CES2 typically acts on substrates with larger alcohol moieties and smaller acyl groups. oup.commdpi.com

Given the structure of this compound (a large alcohol moiety, 2-[benzyl(methyl)amino]-2-phenylbutanol, and a relatively small acyl group, 3,4,5-trimethoxybenzoyl), it is plausible that CES2 would be the more efficient enzyme for its hydrolysis. However, the broad substrate specificity of CES1 means its involvement cannot be ruled out. mdpi.com In vitro studies using rat liver and intestinal homogenates have demonstrated significant ester-hydrolyzing activity towards trimebutine. nih.govscience.govosti.gov Kinetic studies using purified or recombinant CES enzymes would be required to determine the precise parameters (Km, Vmax) for this compound hydrolysis. nih.govnih.govacs.org

Investigation of Stereoselective Metabolic Transformations (In Vitro)

This compound possesses a chiral center at the C2 position of the butyl chain, meaning it exists as a pair of enantiomers, (R)- and (S)-N-Benzyl N-Demethyl Trimebutine. Metabolic processes catalyzed by chiral enzymes like CYPs and CESs are often stereoselective, meaning one enantiomer may be metabolized faster or via a different pathway than the other. researchgate.netsci-hub.se

For instance, in vitro studies on the psychotomimetic amine, (R,S)-1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, showed stereoselective metabolism in rabbit liver microsomal fractions. nih.gov With respect to trimebutine, its metabolite N-desmethyl trimebutine (Nor-TMB) also has stereoisomers. Studies investigating the pharmacological effects of the specific (S)- and (R)-enantiomers of Nor-TMB suggest that stereoselectivity is an important aspect of this molecule's activity, which may stem from stereoselective metabolism of the parent compound. google.comgoogle.com

Therefore, it is highly probable that the in vitro metabolism of racemic this compound would be stereoselective. This could result in:

Different rates of N-debenzylation for the (R)- and (S)-enantiomers.

Different rates of N-demethylation for the (R)- and (S)-enantiomers.

Different rates of ester hydrolysis for the (R)- and (S)-enantiomers.

A potential enantiomeric interaction, where the metabolism of the racemate differs from the sum of the metabolism of the individual isomers. nih.gov

| Metabolic Reaction | Potential Stereoselective Outcome | Rationale |

|---|---|---|

| N-Debenzylation | Formation of (R)- or (S)-Nortrimebutine at different rates. | CYP enzymes are chiral and can exhibit substrate stereoselectivity. researchgate.net |

| N-Demethylation | Formation of (R)- or (S)-N-benzyl-2-amino-2-phenylbutyl 3,4,5-trimethoxybenzoate at different rates. | CYP enzymes are chiral and can exhibit substrate stereoselectivity. researchgate.net |

| Ester Hydrolysis | Formation of (R)- or (S)-2-[benzyl(methyl)amino]-2-phenylbutanol at different rates. | Carboxylesterases can exhibit stereoselectivity towards chiral substrates. |

Role as a Substrate or Inhibitor of Specific Biotransforming Enzymes (In Vitro)

In vitro studies are essential to determine whether a compound acts as a substrate, an inhibitor, or an inducer of metabolizing enzymes.

Role as a Substrate: As detailed in the sections above, this compound is expected to be a substrate for both Cytochrome P450 enzymes (catalyzing N-dealkylation and hydroxylation) and carboxylesterases (catalyzing ester hydrolysis). nih.govnih.govpsu.edu

Role as an Inhibitor: Many xenobiotics that are substrates for CYP enzymes can also act as inhibitors. acs.org

CYP Inhibition: N-benzyl groups are present in known mechanism-based CYP inhibitors. frontiersin.orgnih.gov For example, N-benzyl-N-cyclopropylamine functions as a suicide inhibitor of P450s. frontiersin.org O6-benzylguanine was found to be a potent inhibitor of CYP1A1 and CYP1A2. aacrjournals.org Therefore, this compound or its metabolites could potentially inhibit specific CYP isoforms, leading to drug-drug interactions if co-administered with other drugs metabolized by the same enzyme.

CES Inhibition: While less common than CYP inhibition, inhibition of carboxylesterases can also occur. Studies with selective inhibitors are used to probe the enzymatic pathways involved in ester hydrolysis. tandfonline.com

| Enzyme Family | Predicted Role | Evidence/Rationale |

|---|---|---|

| Cytochrome P450 (CYP) | Substrate | Tertiary amine structure is susceptible to N-dealkylation and aromatic rings to hydroxylation. nih.govmdpi.com |

| Potential Inhibitor | The N-benzyl moiety is found in several known CYP inhibitors and mechanism-based inactivators. aacrjournals.orgfrontiersin.orgnih.gov | |

| Carboxylesterase (CES) | Substrate | Ester linkage is susceptible to hydrolysis by CES enzymes. nih.govnih.gov |

| Potential Inhibitor | Possible, but generally a lower risk compared to CYP inhibition. nih.gov Would require specific in vitro testing. |

Structure Activity Relationship Sar Analysis of N Benzyl N Demethyl Trimebutine and Analogues

Impact of the N-Benzyl Moiety on Molecular Interactions and In Vitro Activity

The introduction of an N-benzyl group to the N-demethylated trimebutine (B1183) scaffold significantly influences its interaction with biological targets and its resulting in vitro activity. This substitution can dramatically enhance both binding affinity and functional activity at various receptors. nih.gov The benzyl (B1604629) group, through its aromatic ring, can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with complementary amino acid residues within the binding pocket of a receptor. These interactions can lead to a more stable drug-receptor complex and, consequently, higher affinity.

For instance, in the context of 5-HT2A receptor agonists, N-benzyl substitution on phenethylamine (B48288) derivatives has been shown to markedly improve both binding affinity and functional activity. nih.gov This suggests that the benzyl moiety plays a crucial role in orienting the molecule within the binding site and establishing favorable interactions that are not possible with a simple N-methyl or N-demethyl group. The specific nature of the substitution on the benzyl ring itself can also fine-tune the activity. For example, the introduction of a methoxy (B1213986) group at the 2-position of the benzyl ring has been found to be particularly beneficial for the activity of certain phenethylamine analogues. nih.gov

The increased lipophilicity imparted by the benzyl group can also influence the compound's ability to traverse cellular membranes and access its target sites, which is a critical factor for in vitro activity. However, it is the specific interactions of the benzyl group within the receptor's binding domain that are paramount in dictating the observed enhancement in potency.

Table 1: Impact of N-Substitution on Receptor Affinity

| Compound | N-Substitution | Key Molecular Interaction Feature | Impact on In Vitro Activity |

| N-Demethyl Trimebutine | -H | Potential for hydrogen bonding | Baseline activity |

| Trimebutine | -CH3 | Hydrophobic interaction | Moderate activity |

| N-Benzyl N-Demethyl Trimebutine | -CH2-Ph | π-π stacking, hydrophobic interactions | Enhanced affinity and activity nih.gov |

Role of the N-Demethylated Amine on Binding Affinity and Selectivity

Studies on trimebutine and its primary metabolite, N-monodesmethyltrimebutine (nor-TMB), have highlighted the importance of the N-demethylation. Nor-TMB, which possesses a secondary amine, exhibits a higher affinity for sodium channels compared to trimebutine. nih.gov Specifically, nor-TMB was found to be more potent in displacing [3H]batrachotoxin from its binding site, indicating a stronger interaction with the channel. nih.gov This suggests that the N-demethylated amine contributes favorably to the binding at this particular target.

Furthermore, the nature of the amine (primary, secondary, or tertiary) can influence the selectivity of the compound for different receptor subtypes. For example, while both trimebutine and N-desmethyl trimebutine (NDTMB) show a higher affinity for the µ-opioid receptor subtype, the selectivity profile differs between the two. researchgate.net This indicates that the N-demethylation not only affects the strength of the binding but also the preference for specific receptor subtypes. The ability to form different hydrogen bonding networks and the altered steric profile of the N-demethylated compound likely contribute to these differences in selectivity.

Table 2: Binding Affinity of Trimebutine and its N-Demethylated Analogue

| Compound | Target | Binding Affinity (Ki, µM) | Reference |

| Trimebutine (TMB) | Sodium Channels ([3H]batrachotoxin displacement) | 2.66 ± 0.15 | nih.gov |

| N-monodesmethyltrimebutine (nor-TMB) | Sodium Channels ([3H]batrachotoxin displacement) | 0.73 ± 0.02 | nih.gov |

Influence of Stereochemistry on Molecular Activity Profiles

The stereochemistry of this compound and its analogues is a crucial factor that profoundly influences their molecular activity profiles. The presence of chiral centers in the molecule means that different stereoisomers can adopt distinct three-dimensional conformations, leading to differential interactions with their biological targets. This can result in significant variations in potency, efficacy, and even the nature of the pharmacological activity (e.g., agonist versus antagonist).

For many classes of neurologically active compounds, the biological activity resides predominantly in one stereoisomer. For example, in a series of N-benzyl-2-acetamidopropionamide derivatives, the anticonvulsant activity was found to be primarily associated with the (R)-stereoisomer, with the (S)-stereoisomer being significantly less active. nih.gov This highlights the stereospecificity of the interaction with the target receptor or enzyme, where only one enantiomer can achieve the optimal orientation for binding and eliciting a biological response.

Similarly, the stereoisomers of trimebutine and its N-demethylated metabolite have been investigated. nih.govgoogle.com The analgesic properties and effects on gastrointestinal motility can differ between the (R) and (S) enantiomers. google.com This stereoselectivity underscores the importance of considering the three-dimensional structure of these compounds in drug design and development. The precise arrangement of the phenyl group, the amino group, and the ester moiety in space dictates how the molecule fits into the binding pocket of its target, and even subtle changes in this arrangement can lead to a dramatic loss of activity.

Table 3: Stereoisomer Activity Profile Example

| Compound | Stereoisomer | Anticonvulsant Activity (ED50, mg/kg) | Reference |

| N-benzyl-2-acetamido-3-methoxypropionamide | (R)-18 | 4.5 | nih.gov |

| N-benzyl-2-acetamido-3-methoxypropionamide | (S)-18 | >100 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict the binding affinity, potency, or other pharmacological properties based on various molecular descriptors. These descriptors can include physicochemical properties such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume). epo.org

The development of a robust QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the activity. nih.gov The predictive power of the model is then validated using an external set of compounds not used in the model development.

For this compound derivatives, QSAR studies could help in understanding the key structural features required for optimal activity. For example, a model might reveal that a certain substitution pattern on the benzyl ring or a specific range of lipophilicity is crucial for high affinity. Such models can guide the design of new analogues with improved properties by allowing for the in silico prediction of their activity before they are synthesized, thus saving time and resources. nih.govunina.it The insights gained from QSAR can help to refine the understanding of the SAR and facilitate a more rational approach to drug design.

Design and Synthesis of Novel Analogues for SAR Probing

The design and synthesis of novel analogues are fundamental to exploring the Structure-Activity Relationship (SAR) of this compound. By systematically modifying the chemical structure and evaluating the resulting changes in biological activity, a deeper understanding of the pharmacophore can be achieved. This process allows for the identification of key functional groups and structural features that are essential for molecular recognition and efficacy.

The synthesis of novel analogues can involve various chemical strategies. For instance, different substituents can be introduced onto the benzyl ring to probe the effects of electronic and steric factors on activity. mdpi.com The length and nature of the alkyl chain connecting the nitrogen to the phenyl group can also be varied. Furthermore, the ester linkage can be replaced with other functional groups, such as amides or ethers, to investigate the importance of this moiety for activity.

The synthesis of N-benzyl phenethylamine derivatives, for example, has been achieved through indirect reductive amination of the corresponding phenethylamines and benzaldehydes. nih.gov This synthetic route allows for the facile introduction of a wide variety of substituted benzyl groups. Similarly, the synthesis of N-benzylisatin-aryl-hydrazones has been reported, demonstrating the versatility of chemical synthesis in creating diverse libraries of compounds for SAR studies. mdpi.com The biological evaluation of these newly synthesized analogues provides crucial data points that feed back into the design cycle, leading to the iterative refinement of the lead compound and the development of more potent and selective agents. unict.it

Computational Chemistry and Molecular Modeling of N Benzyl N Demethyl Trimebutine

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is critical for understanding the three-dimensional structure of N-Benzyl N-Demethyl Trimebutine (B1183), which dictates its interaction with biological targets. The molecule possesses significant flexibility due to several rotatable bonds, particularly around the ester linkage, the quaternary carbon, and the N-benzyl group.

Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape of N-Benzyl N-Demethyl Trimebutine in a simulated physiological environment. mdpi.com An MD simulation tracks the movements of each atom over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. nih.govresearchgate.net For a molecule like this compound, simulations would typically be run for hundreds of nanoseconds to ensure thorough sampling of its conformational space. mdpi.com

Key findings from such simulations would include:

Dominant Conformations: Identification of the most stable, low-energy conformations the molecule adopts in solution. Studies on similar N-benzyl structures show that hindered rotation around the amide or amine bond can lead to distinct, stable Z and E isomers. iaea.orgscielo.br

Dihedral Angle Distributions: Analysis of the torsion angles of key rotatable bonds reveals the preferred spatial arrangement of the phenyl, benzyl (B1604629), and trimethoxybenzoyl moieties.

Solvent Effects: Understanding how interactions with water molecules influence the molecule's shape and the exposure of key functional groups.

Flexibility and Rigidity: Mapping which parts of the molecule are highly flexible versus those that are relatively rigid. This information is crucial for understanding how the ligand might adapt its shape to fit into a binding pocket. neurips.cc

| Parameter | Description | Typical Output/Insight |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, typically used to assess simulation stability and conformational changes. | Plot of RMSD vs. time indicating when the system reaches equilibrium. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure over time. | Stable Rg values suggest a consistent overall shape, while fluctuations can indicate major conformational shifts. |

| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds. | Histograms showing the probability of different rotational states (e.g., gauche, anti) for key bonds. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to the solvent. | Identifies which functional groups (e.g., ester carbonyl, tertiary amine) are likely to be involved in intermolecular interactions. |

Ligand-Protein Docking Studies with Relevant Biological Targets (e.g., Opioid Receptors, Ion Channels)

The parent compound, Trimebutine, and its primary metabolite, N-desmethyltrimebutine, are known to interact with peripheral µ, δ, and κ opioid receptors and certain ion channels. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a macromolecular target. nih.gov

Opioid Receptors: Docking this compound into the crystal structures of opioid receptors (members of the G-protein-coupled receptor family) would be a primary focus. The goal is to predict how the N-benzyl substitution affects binding compared to Trimebutine and N-desmethyltrimebutine. Key interactions typically involve a salt bridge between the protonated amine of the ligand and a conserved aspartate residue in the receptor, along with hydrophobic and hydrogen bonding interactions. nih.gov Docking studies could reveal whether the bulky N-benzyl group finds a favorable hydrophobic pocket or introduces steric hindrance, thus altering receptor affinity and selectivity. mdpi.com

Ion Channels: Trimebutine and its metabolites also act as local anesthetics by blocking voltage-gated sodium channels. nih.govwikipedia.org Docking studies would place this compound within the inner pore of a sodium channel model. nih.gov These studies would aim to identify key interactions with pore-lining residues (e.g., phenylalanine, tyrosine) that are crucial for channel blockade. semanticscholar.org The trimethoxybenzoyl and phenyl groups are expected to form significant hydrophobic and π-π stacking interactions within the channel pore.

| Compound | Target Receptor | Binding Affinity (Ki, µM) nih.gov | Predicted Interactions for this compound |

|---|---|---|---|

| Trimebutine | Opioid Receptors (canine ileum) | 0.18 | Ionic bond with conserved Aspartic Acid; Hydrophobic interactions involving the benzyl and phenyl rings; Potential π-π stacking with aromatic residues (e.g., Tyrosine, Tryptophan). |

| N-Desmethyltrimebutine | Opioid Receptors (canine ileum) | 0.72 | |

| This compound | Sodium Channels | N/A (Predicted) | Hydrophobic and van der Waals interactions within the channel pore; π-π stacking with aromatic residues lining the pore. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. nih.gov These calculations solve approximations of the Schrödinger equation to provide information on electron distribution and orbital energies. northwestern.edu

Key parameters derived from DFT calculations include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and susceptibility to electronic excitation. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential is expected around the oxygen atoms of the ester group, while positive potential would be found near the amine hydrogen (if protonated).

Atomic Charges: Calculating Mulliken or Natural Bond Orbital (NBO) charges quantifies the partial charge on each atom, offering insights into local polarity and sites for potential electrostatic interactions or metabolic attack. researchgate.net

| Quantum Chemical Parameter | Predicted Property for this compound | Significance |

|---|---|---|

| HOMO Energy | Localized on electron-rich areas, likely the trimethoxybenzoyl ring. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Localized on electron-deficient areas, potentially the benzyl or phenyl rings. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate to high value. | Reflects the kinetic stability and low reactivity of the molecule. |

| Mulliken Atomic Charges | Negative charges on oxygen atoms; positive charge on the nitrogen atom (if protonated). | Predicts sites for hydrogen bonding and electrostatic interactions. researchgate.net |

Pharmacophore Modeling Based on this compound Structure

A pharmacophore is an abstract representation of the essential molecular features required for a ligand to be recognized by a specific biological target. dovepress.com Ligand-based pharmacophore modeling can be performed using the structure of this compound, especially in conjunction with its parent compounds, to define the key chemical features for activity at opioid receptors or sodium channels.

A potential pharmacophore model for activity at peripheral opioid receptors would likely include:

A positive ionizable feature (the tertiary amine).

One or more aromatic/hydrophobic centers (the phenyl and benzyl rings).

A hydrogen bond acceptor (the ester carbonyl oxygen).

Defined spatial relationships (distances and angles) between these features.

Similarly, a pharmacophore for sodium channel blockade would emphasize the hydrophobic regions and the positive ionizable center. nih.gov This model could then be used as a 3D query to screen virtual compound libraries for new molecules with potentially similar activity. researchgate.net

De Novo Design Approaches Utilizing the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures from scratch that are complementary to a target's binding site. nih.gov The core structure, or scaffold, of this compound can serve as an excellent starting point for these methods.

Two primary strategies could be employed:

Fragment Growing: Starting with the scaffold correctly placed in the binding site of an opioid receptor, computational algorithms can "grow" new functional groups by adding fragments from a library, optimizing interactions with unoccupied pockets of the receptor. researchgate.net

Scaffold Hopping: This technique aims to replace the central core of the molecule while retaining the critical pharmacophoric features. nih.gov For instance, the 2-amino-2-phenylbutane core could be replaced with a different, non-peptidic scaffold that maintains the spatial orientation of the amine, benzyl, and ester-linked moieties. This can lead to the discovery of new chemotypes with potentially improved properties, such as enhanced metabolic stability or different selectivity profiles. bhsai.org These approaches allow for the exploration of novel chemical space around a validated structural theme. nih.gov

Emerging Research Avenues and Theoretical Applications of N Benzyl N Demethyl Trimebutine As a Research Probe

Development as a Chemical Tool for Receptor/Enzyme Characterization in Biological Systems (In Vitro)

The parent compound, Trimebutine (B1183), and its primary active metabolite, N-monodesmethyltrimebutine (nor-trimebutine), are known to interact with a variety of receptors and ion channels. This established pharmacological profile provides a strong rationale for the development of N-Benzyl N-Demethyl Trimebutine as a chemical tool for in vitro characterization of these same biological targets.

Trimebutine exhibits a multimodal mechanism of action, primarily acting as a weak agonist at mu, delta, and kappa opioid receptors. It also modulates the activity of various ion channels, including L-type calcium channels and potassium channels. The active metabolite, nor-trimebutine, also demonstrates significant pharmacological activity, including the blockage of sodium currents in sensory neurons.

Given this context, this compound could be synthesized and utilized in a variety of in vitro assays to further probe these interactions. For instance, it could be employed in:

Competitive Binding Assays: To determine its affinity and selectivity for different opioid receptor subtypes. By radiolabeling this compound or using it to displace known radiolabeled ligands, researchers could characterize its binding profile and compare it to that of Trimebutine and nor-trimebutine.

Patch-Clamp Electrophysiology: To investigate its effects on specific ion channels expressed in cell lines. This would allow for a detailed characterization of its potential agonist or antagonist activity on sodium, potassium, and calcium channels, providing insights into the structure-activity relationships of this class of molecules.

The N-benzyl group is a common moiety in medicinal chemistry, known to influence the physicochemical properties and biological activity of compounds. By studying this compound, researchers could gain a deeper understanding of how this specific structural modification impacts the interaction with the known targets of Trimebutine.

| Target | Parent Compound Activity (Trimebutine/nor-trimebutine) | Potential In Vitro Application of this compound |

| Opioid Receptors (mu, delta, kappa) | Weak Agonist | Competitive binding assays to determine receptor affinity and selectivity. |

| L-type Calcium Channels | Inhibition | Patch-clamp electrophysiology to characterize blocking activity. |

| Potassium Channels | Inhibition | Patch-clamp electrophysiology to assess modulatory effects. |

| Sodium Channels | Blockade (by nor-trimebutine) | Patch-clamp electrophysiology to investigate inhibitory potential. |

Potential as a Synthetic Intermediate for Novel Chemical Entity Discovery

The most documented application of this compound is as a synthetic intermediate in the preparation of Trimebutine metabolites. This role inherently positions it as a valuable starting material for the discovery of novel chemical entities. Medicinal chemists can leverage the core scaffold of this compound to create libraries of new compounds with potentially unique pharmacological profiles.

The synthesis of novel analogues could involve modifications at several key positions: